molecular formula C15H13NO3 B074267 (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 1472-68-0

(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

Cat. No. B074267
CAS RN: 1472-68-0
M. Wt: 255.27 g/mol
InChI Key: PDFBJCRLHMEJQP-NSCUHMNNSA-N
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Description

(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene is a compound of interest in various chemical research areas. This compound, like its related substances, is often studied for its unique structural features, which include electron-donating methoxy groups and electron-attracting nitro groups. These features contribute to its distinctive chemical and physical properties.

Synthesis Analysis

The synthesis of (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene involves procedures that typically start with precursor polymers or smaller organic molecules. The polymers possessing similar backbones have been synthesized through processes involving soluble precursor polyelectrolytes (Jin, Lee, & Nam, 1995).

Molecular Structure Analysis

The crystal structure analysis of related compounds reveals a quasi-planar configuration, with minimal dihedral angles between major molecular planes. This planarity facilitates π-π stacking interactions, important for the compound's electrical and optical properties (Alliouche et al., 2014). Moreover, Hartree-Fock and density functional theory (DFT) studies provide insights into the molecular geometry and electron configurations, contributing to understanding the compound's non-linear optical properties (Petri et al., 1998).

Chemical Reactions and Properties

The chemical behavior of (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene includes reactions typical of stilbene-like structures, such as photoisomerization and electrochemical isomerization (Waskiewicz et al., 2008). Its reactivity can be tailored through various synthetic approaches, including selective demethylation and etherification, contributing to its versatility in chemical applications (Fujita et al., 2004).

Physical Properties Analysis

Physical properties such as electrical conductivity and light absorption spectra are influenced by the molecular structure. For example, the electrical conductivity of related polymers changes significantly with the doping level, which is directly related to the structural configuration of the methoxy and nitro groups (Jin, Lee, & Nam, 1995).

Scientific Research Applications

  • Crystal Structures and Interactions :

    • Velde et al. (2004) explored the crystal structures of substituted 1,4-bis(α-styryl)benzenes, discussing the weak intramolecular hydrogen bonding and −OCH3−π interactions that determine their crystal packing (Velde et al., 2004).
    • Velde et al. (2011) characterized (E,E)-1-[2-(4-Nitrophenyl)ethenyl]-4-[2-(2,4-dimethoxyphenyl)ethenyl]benzene using X-ray diffraction to understand its dynamic disorder and discovered an unusual third-order phase transition (Velde et al., 2011).
    • Velde et al. (2014) investigated the same material's crystal structure, focusing on its dynamic equilibria and an unusual phase transition linked to the dynamics of the molecules in the crystal (Velde et al., 2014).
  • Molecular Structure Studies :

    • Petri et al. (1998) conducted Hartree-Fock and density functional theory calculations on (E)-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-phenol to explore its molecular structure and optical properties (Petri et al., 1998).
  • Synthesis and Characterization :

    • Jin et al. (1995) synthesized Poly(2-methoxy-5-(2-(4-nitrophenyl)ethenyl)-1,4-phenylenevinylene) and its copolymers, exploring their unique structural features and electrical conductivity properties (Jin et al., 1995).
  • Nonlinear Optical Properties :

    • Kiven et al. (2023) performed in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for their nonlinear optical activities using density functional theory (Kiven et al., 2023).

properties

IUPAC Name

1-[(E)-2-(4-methoxyphenyl)ethenyl]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h2-11H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFBJCRLHMEJQP-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801032262
Record name (E)-1-Methoxy-4-(2-(4-nitrophenyl)ethenyl)benzene
Source EPA DSSTox
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Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

CAS RN

4648-33-3, 1472-68-0
Record name trans-4′-Methoxy-4-nitrostilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4648-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methoxy-4-(2-(4-nitrophenyl)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methoxy-4-(2-(4-nitrophenyl)ethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004648333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1472-68-0
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Record name Benzene, (E)-
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Record name (E)-1-Methoxy-4-(2-(4-nitrophenyl)ethenyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ASB Lança - 2017 - repositorio.ul.pt
Non-conventional yeast species comprehend a wider physiological diversity that the commonly used Saccharomyces yeasts. Their use in wine production goes beyond the production …
Number of citations: 0 repositorio.ul.pt

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